Remimazolam

Catalog No.
S541196
CAS No.
308242-62-8
M.F
C21H19BrN4O2
M. Wt
439.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Remimazolam

CAS Number

308242-62-8

Product Name

Remimazolam

IUPAC Name

methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate

Molecular Formula

C21H19BrN4O2

Molecular Weight

439.3 g/mol

InChI

InChI=1S/C21H19BrN4O2/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21/h3-6,8,10-12,17H,7,9H2,1-2H3/t17-/m0/s1

InChI Key

CYHWMBVXXDIZNZ-KRWDZBQOSA-N

SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4

Solubility

Sparingly soluble

Synonyms

CNS 7056, methyl 3-(8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo(1,2-a)(1,4)benzodiazepin-4-yl)propanoate, ONO 2745, ONO-2745, ONO2745, remimazolam

Canonical SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4

Isomeric SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4

Description

The exact mass of the compound Remimazolam is 438.0691 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Psycholeptics -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmacokinetic Advantages for Procedural Sedation

One of the key areas of research focuses on remimazolam's pharmacokinetic profile. Unlike midazolam, remimazolam boasts a considerably shorter elimination half-life, translating to faster recovery times from sedation. This rapid action and offset are crucial for procedures like endoscopy, where quick patient awakening is desirable [1]. Studies have demonstrated that remimazolam offers faster recovery of consciousness and improved patient satisfaction compared to midazolam [1].

Source

Safety and efficacy of remimazolam compared with midazolam

Potential for General Anesthesia

Research is also exploring the use of remimazolam for general anesthesia induction and maintenance. Its fast onset of action and minimal cardiovascular depression make it a potential alternative to propofol, a widely used but potentially hypotensive agent [2]. Studies have shown successful anesthesia induction and maintenance with remimazolam, particularly in patients with higher anesthesia risk profiles [2]. Further investigation is needed to determine its optimal role in general anesthesia compared to established practices.

Source

Remimazolam – current status, opportunities and challenges:

Remimazolam is an ultra-short-acting benzodiazepine designed for sedation and anesthesia. Its molecular formula is C₁₁H₁₃BrN₄O₂, and it has a unique structure that includes an ester moiety, distinguishing it from other benzodiazepines such as midazolam. This compound was developed as a "soft drug," meaning it is metabolically active in its native form and converted to an inactive metabolite rapidly, allowing for precise control over sedation levels and minimizing residual effects post-procedure .

Remimazolam undergoes rapid hydrolysis by non-specific tissue esterases, primarily liver carboxylesterase-1, converting it into its main inactive metabolite, CNS 7054. This reaction is significant because it allows remimazolam to be metabolized independently of organ function, making it suitable for patients with hepatic or renal impairments. The hydrolysis process leads to a carboxylic acid metabolite that has approximately 300 times lower affinity for GABA(A) receptors compared to remimazolam itself .

Remimazolam acts primarily as a gamma-aminobutyric acid A (GABA(A)) receptor agonist. It enhances the inhibitory effects of GABA, leading to hyperpolarization of neuronal membranes and reduced neuronal excitability. The sedative effects manifest quickly, with onset times ranging from 1 to 3 minutes following intravenous administration. The pharmacodynamic profile indicates that sedation can be achieved at doses of 0.05 to 0.075 mg/kg, while loss of consciousness occurs at doses of around 0.1 mg/kg for elderly patients and 0.2 mg/kg for younger adults .

The synthesis of remimazolam involves several steps focusing on the incorporation of the ester functionality that allows for its rapid metabolism. While specific synthetic routes are proprietary and not widely published, the general strategy includes:

  • Formation of the benzodiazepine core: This involves standard reactions used in benzodiazepine synthesis.
  • Introduction of the ester moiety: This step is crucial as it enables the rapid hydrolysis characteristic of remimazolam.
  • Purification and characterization: The final product undergoes rigorous testing to ensure purity and efficacy before clinical use .

Remimazolam is primarily used in medical settings for procedural sedation and anesthesia induction due to its rapid onset and short duration of action. It is particularly beneficial in outpatient procedures where quick recovery is essential. Its unique pharmacokinetic profile allows for easy titration and control over sedation levels, making it suitable for various patient populations, including those with compromised liver or kidney function .

Studies have shown that remimazolam does not significantly interact with cytochrome P450 enzymes, which are commonly involved in drug metabolism. This characteristic minimizes the risk of drug-drug interactions that can complicate treatment regimens in patients receiving multiple medications. Furthermore, remimazolam's main metabolite, CNS 7054, also does not inhibit major drug transporters, further supporting its favorable interaction profile .

Remimazolam shares similarities with other benzodiazepines but stands out due to its unique pharmacokinetic properties and rapid metabolism. Here are some comparable compounds:

CompoundDuration of ActionMetabolism TypeAffinity for GABA(A) ReceptorsUnique Features
MidazolamShortCytochrome P450Higher affinityLonger elimination half-life
DiazepamLongCytochrome P450High affinityActive metabolites prolong effects
LorazepamIntermediateGlucuronidationModerate affinitySlower onset compared to remimazolam
PropofolUltra-shortHepatic metabolismNot a benzodiazepineNon-benzodiazepine sedative

Remimazolam's rapid onset (1-3 minutes) and short elimination half-life (7-11 minutes) make it particularly advantageous in settings requiring quick recovery from sedation . Its design as a "soft drug" allows for predictable pharmacological effects without the long-term accumulation seen with other benzodiazepines.

The International Union of Pure and Applied Chemistry nomenclature for remimazolam follows systematic chemical naming conventions that precisely describe the molecular structure and stereochemistry of this benzodiazepine derivative. The complete IUPAC name is Methyl 3-[(4S)-8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate [1] [3] [4] [5].

The nomenclature incorporates several critical structural elements that define the chemical identity of remimazolam. The (4S) designation indicates the stereochemical configuration at the 4-position of the imidazobenzodiazepine ring system, specifying the spatial arrangement of substituents according to the Cahn-Ingold-Prelog priority rules [1] [3]. The 8-bromo substituent identifies the halogen substitution pattern on the benzene ring, while the 1-methyl group specifies the alkyl substitution on the imidazole ring [1] [3] [4].

Alternative IUPAC nomenclature expressions are documented in chemical databases, reflecting minor variations in systematic naming conventions. These include Methyl 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate [1] [3] [4], where the pyridine ring is referenced as (2-pyridinyl) rather than (pyridin-2-yl), representing equivalent but differently formatted nomenclature approaches.

The molecular formula C21H19BrN4O2 defines the elemental composition, with a molecular weight of 439.31 g/mol [1] [3] [4]. The Chemical Abstracts Service registry number 308242-62-8 serves as the unique identifier for the free base form of remimazolam in chemical databases and literature [1] [3] [4].

Identifier TypeValueSource
IUPAC Name (Full)Methyl 3-[(4S)-8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoatePubChem, ChemSpider
IUPAC Name (Alternative)Methyl 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoatePubChem, ChemSpider
Molecular FormulaC21H19BrN4O2PubChem, ChemSpider
Molecular Weight439.31 g/molPubChem, ChemSpider
CAS Number308242-62-8PubChem, ChemSpider
InChI KeyCYHWMBVXXDIZNZ-KRWDZBQOSA-NPubChem, ChemSpider
SMILESCOC(=O)CC[C@@H]1N=C(C2=CC=CC=N2)C2=CC(Br)=CC=C2N2C(C)=CN=C12PubChem, ChemSpider

Common Abbreviations and Codes

Remimazolam has been designated with numerous abbreviations and development codes throughout its pharmaceutical development history, reflecting the compound's progression through different organizations and regulatory jurisdictions. The primary development code CNS-7056 represents the most widely recognized abbreviation, with variations including CNS 7056 and CNS7056 [1] [6] [7] [8]. This nomenclature originated during the compound's development at CeNeS Pharmaceuticals and was subsequently retained by PAION AG [6] [9].

The Japanese development program, conducted by Ono Pharmaceutical Co., Ltd., utilized the code ONO-2745, with alternative presentations including ONO 2745 and ONO2745 [1] [6] [7] [10]. This designation reflects the compound's licensing arrangement between PAION and Ono Pharmaceutical for development in Japan [7] [10].

Historical development codes from earlier pharmaceutical programs include GW502056 and GW-502056X, representing the compound's origins in the Glaxo Wellcome research program [6] [9] [8]. The code HR 7056 appears in various literature sources, though its specific organizational origin is less clearly documented [6] [9].

Salt-form specific codes include CNS-7056B and CNS-7056BS for the besylate salt form, distinguishing these formulations from the free base compound [6] [11] [12]. The CNS-7056X designation appears in various developmental contexts [8].

The International Nonproprietary Name Remimazolam serves as the standardized generic name recognized by the World Health Organization and regulatory authorities globally [1] [5] [6]. This nomenclature follows established conventions for benzodiazepine compounds, incorporating the characteristic -azolam suffix that identifies the chemical class [1] [5].

Abbreviation/CodeTypeDeveloper/OrganizationSource
CNS-7056Primary Development CodePAION AGPubChem, Patents
CNS 7056Primary Development Code (Alternative)PAION AGPubChem, Patents
CNS7056Primary Development Code (Alternative)PAION AGPubChem, Patents
ONO-2745Japanese Development CodeOno Pharmaceutical Co., Ltd.Ono Pharmaceutical
ONO 2745Japanese Development Code (Alternative)Ono Pharmaceutical Co., Ltd.Ono Pharmaceutical
ONO2745Japanese Development Code (Alternative)Ono Pharmaceutical Co., Ltd.Ono Pharmaceutical
GW502056Early Development CodeGlaxo WellcomeDrug Development History
GW-502056XEarly Development Code (Alternative)Glaxo WellcomeDrug Development History
HR 7056Development CodeVariousLiterature
CNS-7056BBesylate Salt CodePAION AGPubChem
CNS-7056BSBesylate Salt Code (Alternative)PAION AGPubChem
CNS-7056XDevelopment Code (Alternative)VariousLiterature
RemimazolamInternational Nonproprietary NameWHO INNWHO INN Database

Salt Forms Nomenclature

Remimazolam salt forms nomenclature encompasses multiple pharmaceutical salt preparations that have been developed to optimize the compound's physicochemical properties and clinical formulation characteristics. The primary salt forms include besylate and tosylate derivatives, each with distinct nomenclature conventions and regulatory identifications [13] [2] [6] [14].

Remimazolam Besylate represents the primary salt form utilized in commercial formulations across the United States, Europe, and Japan [13] [2] [6] [11]. The systematic IUPAC nomenclature for this salt form is Benzenesulfonic acid; methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate [2] [11]. Alternative nomenclature includes Remimazolam Besilate, reflecting regional spelling conventions particularly in Japanese pharmaceutical documentation [11] [12].

The molecular formula for remimazolam besylate is C27H25BrN4O5S with a molecular weight of 597.48 g/mol [2] [11]. The Chemical Abstracts Service registry number 1001415-66-2 identifies this salt form, while the FDA Unique Ingredient Identifier 280XQ6482H provides regulatory traceability [2] [11].

Remimazolam Tosylate serves as an alternative salt form developed primarily for the Chinese pharmaceutical market [13] [6] [14]. The systematic IUPAC nomenclature is 4-methylbenzenesulfonic acid; methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoate [13] [14]. Alternative nomenclature includes Remimazolam Tosilate, representing an alternative spelling convention [13] [14].

The molecular formula for remimazolam tosylate is C28H27BrN4O5S with a molecular weight of 611.51 g/mol [13] [14]. The Chemical Abstracts Service registry number 1425904-79-5 identifies this salt form, while the FDA Unique Ingredient Identifier 9J7J08A8LT provides regulatory designation [13] [14].

Additional nomenclature variations include Remimazolam Benzenesulfonate and Remimazolam 4-methylbenzenesulfonate, which represent alternative systematic naming approaches for the besylate and tosylate forms respectively [2] [11]. These nomenclature variations reflect different chemical naming conventions while describing identical molecular entities [2] [11].

The Remimazolam Free Base serves as the parent compound with the molecular formula C21H19BrN4O2 and molecular weight 439.31 g/mol [1] [3]. The Chemical Abstracts Service registry number 308242-62-8 and FDA Unique Ingredient Identifier 7V4A8U16MB identify the free base form [1] [3].

Salt FormIUPAC NameMolecular FormulaMolecular WeightCAS NumberUNIICommercial Use
Remimazolam BesylateBenzenesulfonic acid; methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoateC27H25BrN4O5S597.48 g/mol1001415-66-2280XQ6482HPrimary salt form - USA, Europe, Japan
Remimazolam BesilateBenzenesulfonic acid; methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoateC27H25BrN4O5S597.48 g/mol1001415-66-2280XQ6482HAlternative spelling - Japan
Remimazolam Tosylate4-methylbenzenesulfonic acid; methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoateC28H27BrN4O5S611.51 g/mol1425904-79-59J7J08A8LTAlternative salt form - China
Remimazolam Tosilate4-methylbenzenesulfonic acid; methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoateC28H27BrN4O5S611.51 g/mol1425904-79-59J7J08A8LTAlternative spelling - China
Remimazolam BenzenesulfonateBenzenesulfonic acid; methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoateC27H25BrN4O5S597.48 g/mol1001415-66-2280XQ6482HAlternative nomenclature - Besylate
Remimazolam 4-methylbenzenesulfonate4-methylbenzenesulfonic acid; methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoateC28H27BrN4O5S611.51 g/mol1425904-79-59J7J08A8LTAlternative nomenclature - Tosylate
Remimazolam Free BaseMethyl 3-[(4S)-8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a] [1] [2]benzodiazepin-4-yl]propanoateC21H19BrN4O2439.31 g/mol308242-62-87V4A8U16MBReference standard

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

438.06914 g/mol

Monoisotopic Mass

438.06914 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7V4A8U16MB

Drug Indication

Remimazolam is indicated for the induction and maintenance of procedural sedation in adults undergoing procedures lasting 30 minutes or less.
FDA Label
Remimazolam is indicated in adults for procedural sedation. Remimazolam 50 mg is indicated in adults for intravenous induction and maintenance of general anaesthesia.

Livertox Summary

Remimazolam is an ultra-short acting benzodiazepine used intravenously for induction and maintenance of sedation for adults undergoing short term procedures not requiring general anesthesia. Remimazolam sedation has not been associated with serum aminotransferase elevations and has not been linked to cases of clinically apparent liver injury.

Drug Classes

Sedatives and Hypnotics

ATC Code

N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CD - Benzodiazepine derivatives
N05CD14 - Remimazolam

Mechanism of Action

Like other benzodiazepines, remimazolam exerts its therapeutic effects by potentiating the effect of gamma-aminobutyric acid (GABA) on GABA(A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain. GABA(A) receptors are a component of GABA-gated ionotropic chloride channels that produce inhibitory postsynaptic potentials - following activation by GABA, the channel undergoes a conformational change that allows the passage of chloride ions through the channel. The inhibitory potentials produced by GABA neurotransmission play an integral role in the suppression and control of epileptiform nerve firing such as that seen in epilepsy, which makes the GABA system a desirable target in the treatment of epilepsy. Benzodiazepines are positive allosteric modulators of GABA(A) function. They bind to the interface between alpha (α) and gamma (γ) subunits on the receptor, commonly referred to as the benzodiazepine binding site, and modulate the receptor such that its inhibitory response to GABA binding is dramatically increased.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

308242-62-8

Absorption Distribution and Excretion

The Cmax and AUC0-inf following intravenous administration of 0.01 to 0.5 mg/kg were 189 to 6,960 ng/mL and 12.1 to 452 ng∙h/mL, respectively, and appear to be relatively dose proportional. The Tmax of the inactive CNS7054 metabolite is approximately 20-30 minutes and its AUC0-inf ranges from 231 to 7,090 ng∙h/mL.
In patients undergoing colonoscopy, approximately 0.003% of the administered dose is excreted in the urine as unchanged parent drug and 50-60% is excreted in the urine as CNS7054. In healthy subjects, >80% of the administered dose is excreted in the urine as CNS7054.
The volume of distribution is approximately 0.76 - 0.98 L/kg.
The clearance of remimazolam is approximately 24 - 75 L/h and is independent of body weight.

Metabolism Metabolites

Remimazolam does not appear to undergo biotransformation via hepatic cytochrome P450 enzymes, nor does it induce or inhibit these enzymes. Its primary route of metabolism is hydrolysis via hepatic carboxylesterase-1 (CES1) to yield the inactive CNS7054 metabolite, which then undergoes glucuronidation and hydroxylation prior to elimination. CNS7054 possesses a 300-fold lesser affinity for GABA(A) receptors as compared to the parent drug.

Wikipedia

Remimazolam
Dihydrophloroglucinol

Biological Half Life

Following intravenous administration, the distribution half-life is of remimazolam is 0.5 - 2 minutes and the terminal elimination half-life is 37 - 53 minutes. Half-life is increased in patients with hepatic impairment necessitating careful dose titration in this population. The half-life of remimazolam's major inactive metabolite, CNS7054, is 2.4 - 3.8 hours.

Use Classification

Human drugs -> Psycholeptics -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 07-15-2023
1: Pambianco DJ, Borkett KM, Riff DS, Winkle PJ, Schwartz HI, Melson TI, Wilhelm-Ogunbiyi K. A phase IIb study comparing the safety and efficacy of remimazolam and midazolam in patients undergoing colonoscopy. Gastrointest Endosc. 2015 Sep 9. pii: S0016-5107(15)02835-7. doi: 10.1016/j.gie.2015.08.062. [Epub ahead of print] PubMed PMID: 26363333.
2: Ilic RG. Fospropofol and remimazolam. Int Anesthesiol Clin. 2015 Spring;53(2):76-90. doi: 10.1097/AIA.0000000000000053. Review. PubMed PMID: 25807020.
3: Borkett KM, Riff DS, Schwartz HI, Winkle PJ, Pambianco DJ, Lees JP, Wilhelm-Ogunbiyi K. A Phase IIa, randomized, double-blind study of remimazolam (CNS 7056) versus midazolam for sedation in upper gastrointestinal endoscopy. Anesth Analg. 2015 Apr;120(4):771-80. doi: 10.1213/ANE.0000000000000548. PubMed PMID: 25502841.
4: Zhou Y, Wang H, Jiang J, Hu P. Simultaneous determination of remimazolam and its carboxylic acid metabolite in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 22;976-977:78-83. doi: 10.1016/j.jchromb.2014.11.022. Epub 2014 Dec 2. PubMed PMID: 25486614.
5: Goudra BG, Singh PM. Remimazolam: The future of its sedative potential. Saudi
J Anaesth. 2014 Jul;8(3):388-91. doi: 10.4103/1658-354X.136627. Review. PubMed PMID: 25191193; PubMed Central PMCID: PMC4141391.
6: Worthington MT, Antonik LJ, Goldwater DR, Lees JP, Wilhelm-Ogunbiyi K, Borkett KM, Mitchell MC. A phase Ib, dose-finding study of multiple doses of remimazolam
(CNS 7056) in volunteers undergoing colonoscopy. Anesth Analg. 2013 Nov;117(5):1093-100. doi: 10.1213/ANE.0b013e3182a705ae. PubMed PMID: 24108261.
7: Schnider T, Minto C. Context sensitive decrement times of remimazolam. Anesth
Analg. 2013 Jul;117(1):285. doi: 10.1213/ANE.0b013e3182942954. PubMed PMID: 23788743.
8: Sneyd JR. Remimazolam: new beginnings or just a me-too? Anesth Analg. 2012 Aug;115(2):217-9. doi: 10.1213/ANE.0b013e31823acb95. PubMed PMID: 22826518.
9: Wiltshire HR, Kilpatrick GJ, Tilbrook GS, Borkett KM. A placebo- and midazolam-controlled phase I single ascending-dose study evaluating the safety, pharmacokinetics, and pharmacodynamics of remimazolam (CNS 7056): Part II. Population pharmacokinetic and pharmacodynamic modeling and simulation. Anesth Analg. 2012 Aug;115(2):284-96. doi: 10.1213/ANE.0b013e318241f68a. Epub 2012 Jan 16. PubMed PMID: 22253270.
10: Antonik LJ, Goldwater DR, Kilpatrick GJ, Tilbrook GS, Borkett KM. A placebo-
and midazolam-controlled phase I single ascending-dose study evaluating the safety, pharmacokinetics, and pharmacodynamics of remimazolam (CNS 7056): Part I. Safety, efficacy, and basic pharmacokinetics. Anesth Analg. 2012 Aug;115(2):274-83. doi: 10.1213/ANE.0b013e31823f0c28. Epub 2011 Dec 20. PubMed PMID: 22190555.
11: Rogers WK, McDowell TS. Remimazolam, a short-acting GABA(A) receptor agonist
for intravenous sedation and/or anesthesia in day-case surgical and non-surgical
procedures. IDrugs. 2010 Dec;13(12):929-37. Review. PubMed PMID: 21154153.

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